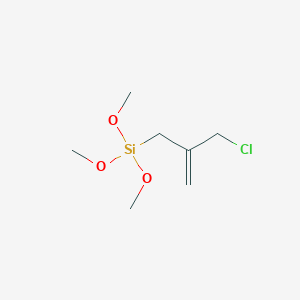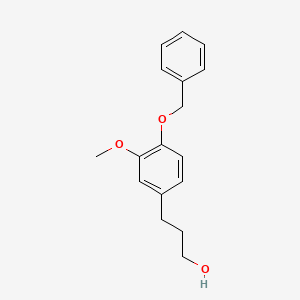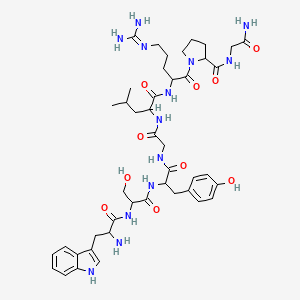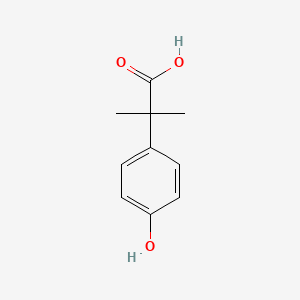
前体抑胃肽
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prosomatostatin is a peptide hormone found in mammals, birds, and fish. It is a member of the somatostatin family and is closely related to somatostatin, which is a peptide hormone that regulates several biological processes, including growth, metabolism, and digestion. Prosomatostatin has been found to have a variety of effects on the body, ranging from its role in regulating the release of hormones to its involvement in the regulation of cell growth and differentiation.
科学研究应用
Endocrine Regulation
Prosomatostatin is processed to form two peptides, somatostatin-14 and somatostatin-28 . These peptides play a crucial role in the endocrine system by repressing the secretion of growth hormone . They are also involved in the regulation of glucagon and insulin synthesis in the pancreas .
Neurotransmission
Somatostatin, derived from prosomatostatin, affects rates of neurotransmission in the central nervous system . This makes it a significant area of study in neuroscience research.
Cell Proliferation
Somatostatin influences the proliferation of both normal and tumorigenic cells . This suggests that prosomatostatin could have potential applications in cancer research and treatment.
Immunohistochemistry
Anti-somatostatin antibodies, which detect somatostatin derived from prosomatostatin, are used in immunohistochemistry . This technique is used to visualize the distribution and localization of biomarkers and differentially expressed proteins in cells and tissues .
Western Blot
In the field of molecular biology, anti-somatostatin antibodies are used in Western blotting . This technique is used to detect specific proteins in a sample of tissue homogenate or extract .
Flow Cytometry
Flow cytometry, a technique used to measure the physical and chemical characteristics of a population of cells or particles, also uses anti-somatostatin antibodies . This suggests that prosomatostatin has applications in cell biology research.
Immunocytochemistry
Anti-prosomatostatin antibodies can be used in immunocytochemistry . This technique is used to study the distribution of proteins, glycans, and small biological and non-biological molecules within cells and tissues .
ELISA
Enzyme-linked immunosorbent assay (ELISA), a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones, also uses anti-somatostatin antibodies . This suggests that prosomatostatin has potential applications in biochemical research.
作用机制
Target of Action
Prosomatostatin, a precursor to somatostatin, primarily targets the endocrine system . It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon . It is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary .
Mode of Action
The actions of prosomatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors . Prosomatostatin undergoes endoproteolytic cleavage to form two active forms, somatostatin-14 and somatostatin-28 . These forms interact with their targets, leading to changes in hormone secretion .
Biochemical Pathways
Prosomatostatin affects several biochemical pathways. It originates from pre-prosomatostatin and is processed to a shorter form, i.e., somatostatin-14, and a longer form, i.e., somatostatin-28 . These peptides repress growth hormone secretion and are involved in the regulation of glucagon and insulin synthesis in the pancreas .
Pharmacokinetics
Somatostatin, which is derived from prosomatostatin, is known to have a very short half-life, necessitating continuous intravenous infusion . This suggests that prosomatostatin may also have a short half-life and rapid clearance from the body.
Result of Action
The result of prosomatostatin’s action is the inhibition of several hormones. It suppresses the release of growth hormone, insulin, and glucagon . This leads to a decrease in these hormones in the body, affecting various physiological processes such as growth and glucose metabolism.
Action Environment
The action of prosomatostatin can be influenced by environmental factors. For instance, fasting plasma concentration of N-terminal fragment prosomatostatin (NT-proSST) is associated with the development of diabetes, coronary artery disease (CAD), and mortality . This suggests that the body’s metabolic state and overall health can impact the efficacy and stability of prosomatostatin.
属性
IUPAC Name |
37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prosomatostatin | |
CAS RN |
73032-94-7 |
Source


|
| Record name | Somatostatin-28 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073032947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

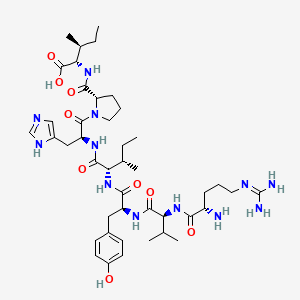
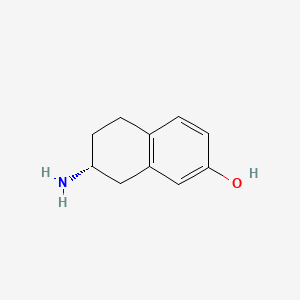
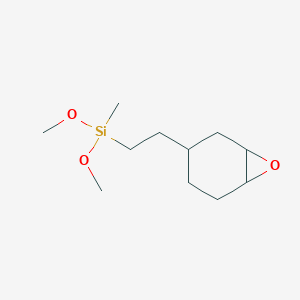

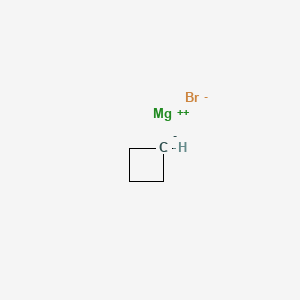
![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)
